3-(2-Chloro-4-methylphenoxy)propanoic acid
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Overview
Description
3-(2-Chloro-4-methylphenoxy)propanoic acid: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of propanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-chloro-4-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is structurally similar to mecoprop , a common herbicide that primarily targets broadleaf weeds .
Mode of Action
Based on its structural similarity to mecoprop, it may mimic the plant hormone iaa (auxin) and cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
As a carboxylic acid, it may undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
It is known to be a suspected carcinogen and has shown experimental teratogenic and reproductive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-4-methylphenoxy)propanoic acid. For instance, its solubility in water is 900 mg/L at 20 °C , which suggests that it can be distributed in the environment through water. Furthermore, it is a solid at room temperature , which may affect its stability and persistence in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)propanoic acid typically involves the following steps:
Chlorination of 4-methylphenol: The starting material, 4-methylphenol, undergoes chlorination to form 2-chloro-4-methylphenol.
Esterification: The chlorinated product is then esterified with propanoic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxypropanoic acids.
Scientific Research Applications
Chemistry: 3-(2-Chloro-4-methylphenoxy)propanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy acids on cellular processes. It helps in understanding the biochemical pathways and mechanisms involved .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It is also employed in the synthesis of specialty chemicals .
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but differs in the position of the chlorine atom.
4-Chloro-2-methylphenoxyacetic acid: Another related compound with a different side chain.
Uniqueness: 3-(2-Chloro-4-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOBKMCTUBBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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